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Executive Summary
Phosphoglycerate dehydrogenase (PHGDH) is the pivotal, rate-limiting enzyme in the de novo

serine biosynthesis (DNSS) pathway. This pathway diverts the glycolytic intermediate 3-

phosphoglycerate (3-PG) towards the synthesis of L-serine, a non-essential amino acid critical

for a multitude of cellular functions. Serine is not only a fundamental building block for proteins

but also a key precursor for the synthesis of other amino acids (glycine and cysteine),

nucleotides, and lipids.[1][2] Furthermore, the DNSS pathway is a major contributor to one-

carbon metabolism, which is essential for nucleotide synthesis and maintaining cellular redox

balance.[3]

In normal physiology, the activity of this pathway is tightly regulated. However, in various

pathological states, most notably cancer, PHGDH is frequently overexpressed or amplified.[4]

[5] This metabolic reprogramming allows cancer cells to sustain rapid proliferation, resist

oxidative stress, and support anabolic growth. Consequently, PHGDH has emerged as a

promising therapeutic target for cancer, prompting the development of small-molecule inhibitors

to disrupt this crucial metabolic node. This guide provides a detailed examination of PHGDH's

enzymatic function, its complex regulation, its role in disease, and the methodologies used to

study its activity.
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The De Novo Serine Biosynthesis Pathway (DNSS)
The DNSS pathway converts the glycolytic intermediate 3-phosphoglycerate (3-PG) into L-

serine through three sequential enzymatic reactions.

Oxidation: PHGDH, using NAD+ as a cofactor, catalyzes the oxidation of 3-PG to 3-

phosphohydroxypyruvate (3-PHP), producing NADH in the process. This is the committed

and rate-limiting step of the pathway.

Transamination: Phosphoserine aminotransferase 1 (PSAT1) transfers an amino group from

glutamate to 3-PHP, yielding 3-phosphoserine (3-PSer) and α-ketoglutarate (αKG). This links

serine synthesis to amino acid metabolism.

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-PSer to produce the

final product, L-serine.

This pathway not only generates serine but also influences cellular redox state through NADH

production and contributes to the pool of αKG, a key tricarboxylic acid (TCA) cycle

intermediate.
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Figure 1. The De Novo Serine Biosynthesis Pathway.

Structure and Enzymatic Function of PHGDH
Structure
Human PHGDH is a Type I enzyme that assembles into a tetramer of four identical subunits.

Each subunit is composed of three distinct domains:

Substrate-Binding Domain: Binds the substrate, 3-phosphoglycerate.

Cofactor-Binding Domain: Binds the required cofactor NAD+.

Allosteric Substrate Binding (ASB) Domain: A regulatory domain.

ACT Domain: Another regulatory domain, named after Aspartate kinase-Chorismate mutase-

TyrA.

The enzyme functions via a "half-of-the-sites" activity mechanism, where a maximum of two of

the four subunits are catalytically active at any given time. Dimerization of the catalytic unit is

essential for its enzymatic function, as it facilitates substrate binding and maintains the correct

conformation for catalysis.

Enzymatic Mechanism
PHGDH catalyzes the NAD+-dependent oxidation of 3-PG to 3-PHP. The reaction proceeds

through an induced-fit mechanism where the binding of the substrate causes a conformational

change, closing the active site cleft. This brings the alpha-carbon of 3-PG into close proximity

with the C4 of the nicotinamide ring of NAD+, facilitating a hydride transfer to produce NADH

and the oxidized substrate.

Regulation of PHGDH and the DNSS Pathway
The expression and activity of PHGDH are tightly controlled at multiple levels to meet cellular

demand for serine and its downstream metabolites.
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Transcriptional Control: Several transcription factors regulate PHGDH expression. In cancer,

the oncogene c-Myc can induce PHGDH expression. Under conditions of cellular stress,

transcription factors such as ATF4 (activated by the integrated stress response) and NRF2

can upregulate PHGDH and other pathway enzymes. Conversely, the tumor suppressor p53

has been shown to transcriptionally downregulate PHGDH in melanoma. Hypoxia-inducible

factors (HIF-1 and HIF-2) can also induce the expression of DNSS pathway enzymes.

Post-Translational Modification: PHGDH activity can be modulated by post-translational

modifications. For example, PKCζ can phosphorylate PHGDH to inhibit its activity.

Additionally, Cullin 4A-DDB1 can mediate mono-ubiquitination of PHGDH, which promotes

its tetramer formation and enhances its activity.

Allosteric Regulation: While feedback inhibition by L-serine is a known regulatory mechanism

for PHGDH in bacteria, this has not been confirmed for the human enzyme under

physiological concentrations. Instead, in mammals, pathway flux appears to be controlled by

serine-mediated feedback inhibition of the final enzyme, PSPH.

Substrate Availability: As the DNSS pathway originates from glycolysis, its flux is inherently

linked to glycolytic activity. Serine itself can act as an allosteric activator of pyruvate kinase

M2 (PKM2), creating a feed-forward loop that can divert glycolytic intermediates into the

DNSS pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regulation of PHGDH Expression and Activity

Transcriptional Control

Post-Translational Modification Metabolic Control

PHGDH

c-Myc

 UpregulatesATF4

 Upregulates

NRF2

 Induces

HIF-1 / HIF-2

 Upregulates

p53

 Downregulates PKCζ

 Inhibits via
Phosphorylation

Cul4A-DDB1
(Ubiquitination)

 Activates via
Ubiquitination

Glycolysis

 Provides Substrate
(3-PG)

L-Serine

PSPH

 Feedback
Inhibition

Click to download full resolution via product page

Figure 2. Key regulators of PHGDH expression and activity.

Role in Cancer Metabolism and Non-Canonical
Functions
Contribution to Cancer Proliferation
Elevated PHGDH expression and increased flux through the DNSS pathway are hallmarks of

various cancers, including breast cancer, melanoma, glioma, and non-small cell lung cancer.

This heightened activity supports tumorigenesis by:

Fueling Biosynthesis: Providing serine and glycine for the synthesis of proteins, lipids, and

the purine and pyrimidine nucleotides required for rapid cell division.

Maintaining Redox Homeostasis: The conversion of serine to glycine in the one-carbon cycle

is a major source of NADPH, which is critical for regenerating reduced glutathione and

combating oxidative stress.
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Supporting Anaplerosis: The pathway contributes to the replenishment of TCA cycle

intermediates. In some cancer cells, the DNSS pathway can contribute significantly to the

anaplerotic flux of glutamine into the TCA cycle via αKG production.

Inhibition of PHGDH in cancer cells with high expression levels leads to reduced proliferation

and, in some cases, cell death.

Non-Canonical Functions
Recent studies have uncovered functions of PHGDH that are independent of its catalytic

activity in serine biosynthesis.

Mitochondrial Localization: In liver cancer cells, PHGDH can translocate to the inner

mitochondrial membrane, where it interacts with other proteins to regulate mitochondrial

translation and enhance respiratory capacity, thereby promoting tumor growth.

Transcriptional Regulation: In the nucleus, PHGDH can interact with transcription factors. In

glioma, it has been shown to bind to and stabilize the oncogenic transcription factor FOXM1,

preventing its degradation. In breast cancer-associated macrophages, nuclear PHGDH

interacts with STAT3 to regulate the transcription of genes involved in glutamine metabolism.

Quantitative Data Summary
Table 1: Enzyme Kinetic Parameters for Human PHGDH

Parameter
Substrate/Cofa
ctor

Value Conditions Reference

Km

3-

Phosphoglycerat

e (3-PG)

186.7 ± 16.1 µM

Coupled

resazurin

reduction assay

Kd NADH ~0.1 µM

Isothermal

Titration

Calorimetry

Kd NAD+ ~40 µM

Isothermal

Titration

Calorimetry
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Table 2: Potency of Selected PHGDH Inhibitors
Inhibitor Mechanism

IC50
(Enzymatic)

Target Cell
Line / Context

Reference

NCT-503 Allosteric ~3 µM

PHGDH-

dependent

cancer cells

CBR-5884 Allosteric ~15 µM

PHGDH-

dependent

cancer cells

BI-4924
Orthosteric

(NAD+ site)
Single-digit nM

Highly potent

and selective

Compound D8
Orthosteric

(NAD+ site)
2.8 ± 0.1 µM

MDA-MB-468

cells

Table 3: PHGDH Expression in Human Cancers
Cancer Type Observation Significance Reference

Breast Cancer (ER-)

Protein levels

elevated in ~70% of

tumors

Correlates with ER-

negative status

Non–Small Cell Lung

Cancer

Significantly higher

mRNA and protein in

tumors vs. adjacent

tissue

High expression

predicts poor overall

survival

Ovarian Cancer

Higher expression in

platinum-resistant

tumors

High expression

predicts poor overall

survival

Melanoma

Frequent gene

amplification and

overexpression

Drives proliferation

PHGDH as a Therapeutic Target
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The dependence of certain cancers on the DNSS pathway makes PHGDH an attractive target

for therapeutic intervention. Several classes of small-molecule inhibitors have been developed,

targeting either the substrate/cofactor binding (orthosteric) sites or other (allosteric) sites on the

enzyme.

Allosteric Inhibitors (e.g., NCT-503, CBR-5884): These compounds bind to sites distinct from

the active site, often affecting the oligomerization state or conformational dynamics of the

enzyme.

Orthosteric Inhibitors (e.g., BI-4924, Compound D8): These molecules are designed to

compete with the natural substrate (3-PG) or cofactor (NAD+) for binding in the active site.

Pharmacological inhibition of PHGDH has been shown to reduce tumor growth in preclinical

models and can enhance the efficacy of other cancer therapies, such as sunitinib in renal cell

carcinoma.

Key Experimental Protocols
PHGDH Enzyme Activity Assay (Coupled Fluorometric)
This protocol measures the rate of NADH production by PHGDH, which is coupled to a

secondary reaction that generates a fluorescent signal.

Principle: PHGDH oxidizes 3-PG to 3-PHP, reducing NAD+ to NADH. The NADH produced is

then used by a diaphorase enzyme to reduce a probe (e.g., resazurin) into a highly fluorescent

product (resorufin), which can be measured over time.

Materials:

Purified recombinant human PHGDH

Assay Buffer: 18 mM BIS-TRIS propane (pH 7.5), 1.7 mM EDTA

Substrate: 3-Phosphoglycerate (3-PG)

Cofactor: NAD+

Coupling Enzyme: Diaphorase

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Probe: Resazurin

96-well black microplate

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

Prepare a reaction mixture containing Assay Buffer, diaphorase, and resazurin.

Add the PHGDH enzyme or cell lysate sample to the wells of the microplate.

To initiate the reaction, add a solution containing 3-PG and NAD+. For inhibitor studies, pre-

incubate the enzyme with the inhibitor before adding the substrate/cofactor mix.

Immediately place the plate in a fluorescence reader set to kinetic mode.

Measure the increase in fluorescence over time at 37°C.

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time

curve).

Enzyme activity is proportional to the rate of fluorescence increase.
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Biochemical Reactions
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Figure 3. General workflow for a coupled fluorometric PHGDH activity assay.

Immunohistochemistry (IHC) for PHGDH Expression in
Tissues
Principle: IHC uses antibodies to detect the presence and localization of PHGDH protein within

preserved tissue samples.

Procedure (Abbreviated):

Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized

with xylene and rehydrated through a graded series of ethanol washes.
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Antigen Retrieval: Heat-induced epitope retrieval (e.g., using a citrate buffer) is performed to

unmask the antigenic sites.

Blocking: Sections are incubated with a blocking solution (e.g., hydrogen peroxide followed

by normal serum) to prevent non-specific antibody binding and endogenous peroxidase

activity.

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to

PHGDH overnight at 4°C.

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary

antibody is applied, followed by a chromogen substrate (e.g., DAB), which produces a

colored precipitate at the site of the antigen.

Counterstaining, Dehydration, and Mounting: Sections are counterstained (e.g., with

hematoxylin), dehydrated, and mounted with a coverslip.

Scoring: Staining intensity and the percentage of positive cells are evaluated by a pathologist

to generate an expression score (e.g., H-score).

Metabolic Flux Analysis via Stable Isotope Tracing
Principle: Cells are cultured with a stable isotope-labeled nutrient, such as [U-13C6]-glucose.

The labeled carbons are incorporated into downstream metabolites through metabolic

pathways. Liquid chromatography-mass spectrometry (LC-MS) is then used to measure the

mass shifts in metabolites, allowing for the quantification of flux through the pathway of interest.

Procedure (Abbreviated):

Cell Culture: Culture cells in media containing the stable isotope tracer (e.g., [U-13C6]-

glucose) for a defined period.

Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract

polar metabolites from the cells.

LC-MS Analysis: Analyze the cell extracts using LC-MS to separate and detect metabolites

and their various isotopologues (molecules with different numbers of 13C atoms).
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Data Analysis: Determine the mass isotopologue distribution (MID) for serine and other

related metabolites. This data reveals the fraction of serine that was newly synthesized from

the labeled glucose, providing a direct measure of de novo synthesis pathway activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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